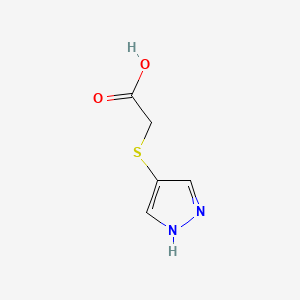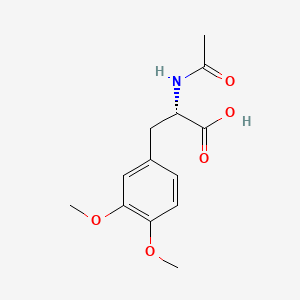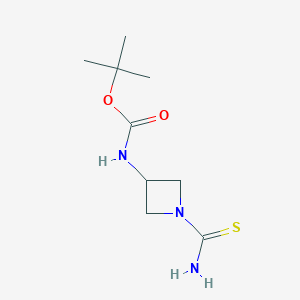
tert-butyl N-(1-carbamothioylazetidin-3-yl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl N-(1-carbamothioylazetidin-3-yl)carbamate: is a chemical compound with the molecular formula C9H17N3O2S and a molecular weight of 231.32 g/mol . This compound is known for its unique structure, which includes a tert-butyl carbamate group and a carbamothioylazetidine moiety. It is used in various scientific research applications due to its interesting chemical properties and reactivity.
Métodos De Preparación
The synthesis of tert-butyl N-(1-carbamothioylazetidin-3-yl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable azetidine derivative under controlled conditions. One common method involves the use of palladium-catalyzed cross-coupling reactions. For example, tert-butyl carbamate can be reacted with azetidine derivatives in the presence of a palladium catalyst and a base such as cesium carbonate in a solvent like 1,4-dioxane . The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the desired product.
Análisis De Reacciones Químicas
tert-Butyl N-(1-carbamothioylazetidin-3-yl)carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield amine derivatives.
Common reagents and conditions used in these reactions include palladium catalysts, bases like cesium carbonate, and solvents such as 1,4-dioxane. Major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
tert-Butyl N-(1-carbamothioylazetidin-3-yl)carbamate has several scientific research applications, including:
Biology: This compound is used in the study of enzyme inhibitors and as a probe for investigating biological pathways involving carbamate and azetidine derivatives.
Mecanismo De Acción
The mechanism of action of tert-butyl N-(1-carbamothioylazetidin-3-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active site residues of enzymes, leading to inhibition of enzyme activity. The azetidine moiety may also interact with biological targets, modulating their function and activity .
Comparación Con Compuestos Similares
tert-Butyl N-(1-carbamothioylazetidin-3-yl)carbamate can be compared with other similar compounds, such as:
tert-Butyl carbamate: A simpler compound with a similar carbamate group but lacking the azetidine moiety.
tert-Butyl N-[(1H-pyrazol-3-yl)methyl]carbamate: A compound with a pyrazole ring instead of the azetidine ring.
tert-Butyl (4-ethynylphenyl)carbamate: A compound with an ethynylphenyl group instead of the azetidine moiety.
The uniqueness of this compound lies in its combination of the carbamate and azetidine moieties, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C9H17N3O2S |
|---|---|
Peso molecular |
231.32 g/mol |
Nombre IUPAC |
tert-butyl N-(1-carbamothioylazetidin-3-yl)carbamate |
InChI |
InChI=1S/C9H17N3O2S/c1-9(2,3)14-8(13)11-6-4-12(5-6)7(10)15/h6H,4-5H2,1-3H3,(H2,10,15)(H,11,13) |
Clave InChI |
BFSZAKLXYNDMHN-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NC1CN(C1)C(=S)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7-Methanesulfonyl-4-azaspiro[2.5]octane hydrochloride](/img/structure/B13503013.png)

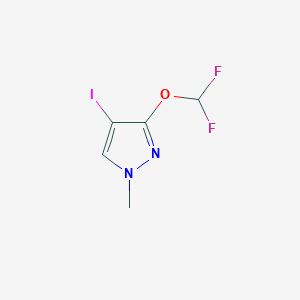
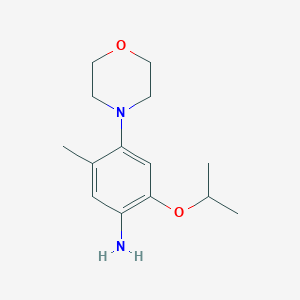



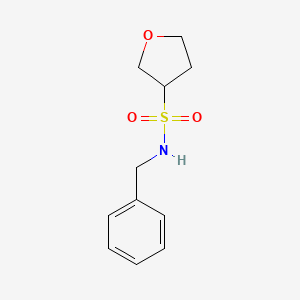
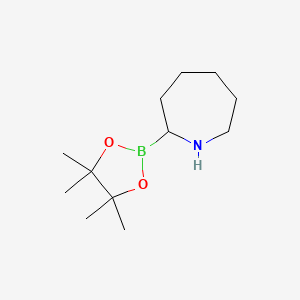
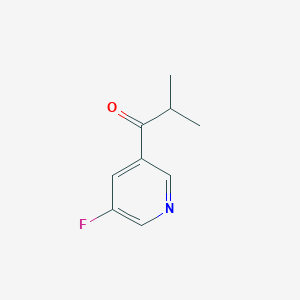
![{1-[(Piperidin-3-yl)methyl]piperidin-4-yl}methanol dihydrochloride](/img/structure/B13503068.png)
